molecular formula C18H17NO3 B14506796 N-Acetoxy-2-acetylaminostilbene CAS No. 64253-16-3

N-Acetoxy-2-acetylaminostilbene

Cat. No.: B14506796
CAS No.: 64253-16-3
M. Wt: 295.3 g/mol
InChI Key: PEWJEVDTCNGTIM-OUKQBFOZSA-N
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Description

N-Acetoxy-2-acetylaminostilbene is a synthetic compound known for its role in scientific research, particularly in the study of carcinogenesis. It is a derivative of stilbene, a compound characterized by a double bond between two benzene rings. This compound is of interest due to its ability to form DNA adducts, which are crucial in understanding the mechanisms of chemical-induced carcinogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The acetoxy group is then introduced using acetic acid and a suitable oxidizing agent .

Industrial Production Methods

While specific industrial production methods for N-Acetoxy-2-acetylaminostilbene are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research applications .

Chemical Reactions Analysis

Properties

CAS No.

64253-16-3

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

[N-acetyl-2-[(E)-2-phenylethenyl]anilino] acetate

InChI

InChI=1S/C18H17NO3/c1-14(20)19(22-15(2)21)18-11-7-6-10-17(18)13-12-16-8-4-3-5-9-16/h3-13H,1-2H3/b13-12+

InChI Key

PEWJEVDTCNGTIM-OUKQBFOZSA-N

Isomeric SMILES

CC(=O)N(C1=CC=CC=C1/C=C/C2=CC=CC=C2)OC(=O)C

Canonical SMILES

CC(=O)N(C1=CC=CC=C1C=CC2=CC=CC=C2)OC(=O)C

Origin of Product

United States

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